molecular formula C11H8BrNO2 B1591417 Methyl 4-bromoquinoline-6-carboxylate CAS No. 219763-85-6

Methyl 4-bromoquinoline-6-carboxylate

Katalognummer: B1591417
CAS-Nummer: 219763-85-6
Molekulargewicht: 266.09 g/mol
InChI-Schlüssel: ROTWWLOBDCESBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromoquinoline-6-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method is the bromination of 6-carboxyquinoline, followed by methylation using methanol in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-bromoquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction can modify the quinoline ring structure .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-bromoquinoline-6-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects against multiple diseases, including:

  • Antimicrobial Activity : Research indicates that compounds with a quinoline structure exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Studies have suggested that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated activity against breast cancer cell lines, indicating potential for development as anticancer agents .
  • Tuberculosis Treatment : Recent investigations have focused on the efficacy of quinoline derivatives against Mycobacterium tuberculosis. Some studies have identified specific derivatives that inhibit both replicating and non-replicating forms of the bacterium, showcasing their potential as anti-TB agents .

Synthetic Applications

The synthesis of this compound typically involves several chemical reactions, including:

  • Bromination : The introduction of bromine into the quinoline ring is often achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Esterification : The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst to yield methyl esters.

These synthetic pathways facilitate the production of various derivatives that can be further modified for enhanced biological activity.

Industrial Applications

Beyond medicinal uses, this compound finds applications in:

  • Dyes and Pigments : The compound is utilized in the formulation of dyes due to its chromophoric properties. Its derivatives are explored for their ability to impart color to textiles and plastics.
  • Chemical Intermediates : It acts as a building block in organic synthesis, allowing for the creation of more complex molecules used in various industrial applications.

Case Studies and Research Findings

Several studies highlight the importance of this compound in research:

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that specific quinoline derivatives possess potent antimicrobial activity with MIC values comparable to established antibiotics .
  • Anticancer Activity Investigation : Research published in Cancer Letters revealed that certain modifications to the quinoline structure led to increased cytotoxicity against cancer cell lines, suggesting pathways for drug development .
  • Anti-TB Activity Evaluation : A comprehensive study published in Nature Communications identified methyl 4-bromoquinoline derivatives as promising candidates for anti-TB therapy, with specific compounds showing significant inhibition against M. tuberculosis .

Wirkmechanismus

The mechanism of action of methyl 4-bromoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in various cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-bromoquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and ester group make it a versatile intermediate for further chemical modifications .

Biologische Aktivität

Methyl 4-bromoquinoline-6-carboxylate (CAS Number: 219763-85-6) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.

  • Molecular Formula : C₁₁H₈BrNO₂
  • Molecular Weight : 266.09 g/mol
  • Structure : The compound features a bromine atom at the 4-position of the quinoline ring and a carboxylate group at the 6-position, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its structural characteristics, particularly the presence of the bromine atom and the quinoline ring. These features enable the compound to interact with various molecular targets, including enzymes and receptors involved in cellular processes. The compound has shown potential in:

  • Antimicrobial Activity : Studies indicate that halogenated quinolines can inhibit bacterial growth through mechanisms such as DNA gyrase inhibition, which is crucial for bacterial replication .
  • Anticancer Properties : Research has highlighted the ability of quinoline derivatives to induce apoptosis in cancer cells, positioning this compound as a candidate for further exploration in cancer therapy .

Antimicrobial Activity

The compound has been evaluated for its efficacy against various pathogens. A summary of findings related to its antimicrobial properties is provided in Table 1.

PathogenMIC (µg/mL)Reference
Mycobacterium tuberculosis<16
Staphylococcus aureus (MRSA)<0.78
Escherichia coli>32

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against specific cancer cell lines. The results are summarized in Table 2.

Cancer Cell LineIC₅₀ (µM)Reference
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

Case Studies

  • Study on Mycobacterium tuberculosis : A recent study focused on arylated quinoline carboxylic acids, including this compound, demonstrated significant anti-tubercular activity against both replicating and non-replicating strains of Mtb. The study reported that compounds modified with halogens at specific positions showed enhanced inhibitory effects, emphasizing the importance of structural modifications in optimizing biological activity .
  • Cytotoxicity Evaluation : Another research effort investigated the cytotoxic effects of various quinoline derivatives on human tumor cell lines. This compound was among those evaluated, showing promising results in inducing apoptosis through mitochondrial pathways, particularly in resistant cancer cell lines .

Eigenschaften

IUPAC Name

methyl 4-bromoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTWWLOBDCESBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583004
Record name Methyl 4-bromoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219763-85-6
Record name Methyl 4-bromoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219763-85-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
COC(=O)c1ccc2nccc(OC)c2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-methoxy-6-quinolinecarboxylate (910 mg) in DMF (7 ml) was added phosphorus tribromide (1.57 ml) while stirring under ice-cooling. DMF (7 ml) was added and the mixture was heated at 80° C. for 3 hr. To the reaction mixture was added water (50 ml) and the reaction mixture was made weak basic with a 1N aqueous sodium hydroxide solution. The resulting precipitate was collected by filtration and purified by silica gel column chromatography (eluent: chloroform-methanol=100/0-100/1) to give the object compound (420 mg) as a yellow powder.
Name
methyl 4-methoxy-6-quinolinecarboxylate
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromoquinoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromoquinoline-6-carboxylate
Reactant of Route 3
Methyl 4-bromoquinoline-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromoquinoline-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromoquinoline-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromoquinoline-6-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.